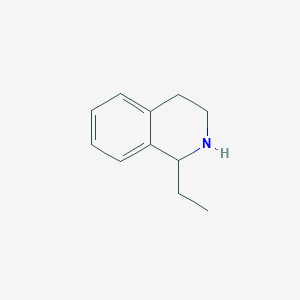

1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWVZWUSBKDYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=CC=CC=C2CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"1-Ethyl-1,2,3,4-tetrahydroisoquinoline" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Foreword: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational scaffold in medicinal chemistry and natural product synthesis.[1][2] This privileged structure is embedded in a vast array of biologically active alkaloids and synthetic compounds, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The strategic placement of substituents on the THIQ core allows for the fine-tuning of its interaction with biological targets, making it a cornerstone for drug discovery.[5][6] This guide focuses specifically on the synthesis and rigorous characterization of a key analog, this compound, providing researchers and drug development professionals with a comprehensive technical resource.

Part 1: Synthetic Pathways to this compound

The construction of the 1-substituted THIQ ring system can be approached through several classic and reliable synthetic strategies. We will detail the two most prominent methods: the Pictet-Spengler reaction and the Bischler-Napieralski synthesis followed by reduction.

The Pictet-Spengler Reaction: A Direct and Elegant Approach

The Pictet-Spengler reaction is a powerful method for synthesizing THIQs through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7][8][9][10] For the synthesis of our target molecule, phenethylamine is reacted with propanal.

Mechanism: The reaction begins with the formation of a Schiff base (iminium ion) intermediate from the amine and aldehyde.[7] Subsequently, the electron-rich aromatic ring attacks the electrophilic iminium carbon in an intramolecular electrophilic aromatic substitution, leading to the formation of the new heterocyclic ring.[11] A final deprotonation step re-aromatizes the system to yield the stable THIQ product.

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Protocol: Pictet-Spengler Synthesis

-

Reaction Setup: To a solution of phenethylamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added propanal (1.1 eq).

-

Acid Catalysis: A strong protic acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is added dropwise to the mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent (3x).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Expert Insight: The choice of acid catalyst and solvent can significantly impact the reaction yield and rate. Electron-donating groups on the phenethylamine ring accelerate the cyclization step.[7] Microwave-assisted Pictet-Spengler reactions have also been shown to dramatically reduce reaction times and improve yields.[1]

The Bischler-Napieralski / Reduction Sequence

This robust two-step method first constructs a 3,4-dihydroisoquinoline intermediate, which is then reduced to the desired tetrahydroisoquinoline.[12][13]

Step 1: Bischler-Napieralski Reaction This reaction involves the intramolecular cyclization of a β-phenylethylamide using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[12][14] The starting material for our target is N-(2-phenylethyl)propanamide.

Step 2: Reduction The resulting 1-ethyl-3,4-dihydroisoquinoline contains an imine functional group that is readily reduced to a secondary amine using a hydride reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[15][16]

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. name-reaction.com [name-reaction.com]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Bischler-Napieralski Reaction [organic-chemistry.org]

- 15. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to 1-Ethyl-1,2,3,4-tetrahydroisoquinoline: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-Substituted Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure is a key feature in a multitude of biologically active compounds, including alkaloids and synthetic pharmaceuticals.[1] The substitution at the C1 position, in particular, introduces a chiral center and allows for the modulation of pharmacological activity, making 1-substituted THIQs like 1-Ethyl-1,2,3,4-tetrahydroisoquinoline valuable building blocks in drug discovery.[2][3]

This guide provides a comprehensive overview of the physical and chemical properties of this compound, outlines a detailed synthetic protocol via the classical Pictet-Spengler reaction, and discusses its expected analytical characteristics. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Part 1: Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly accessible databases, we can infer its key properties based on its molecular structure and data from the parent compound, 1,2,3,4-tetrahydroisoquinoline.

Molecular and General Properties

The fundamental molecular attributes of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | [4] |

| Molecular Weight | 161.25 g/mol | [4] |

| Appearance | Expected to be a liquid, possibly pale yellow to brown | Inferred from THIQ[5] |

| CAS Number | Not available | [4] |

Estimated Physical Properties

The following table presents estimated physical properties, largely extrapolated from the unsubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ). The introduction of an ethyl group at the C1 position is expected to have a moderate influence on these values.

| Property | Estimated Value | Rationale and Context |

| Boiling Point | > 233 °C | The parent THIQ has a boiling point of 232-233 °C.[6] The addition of an ethyl group will increase the molecular weight and van der Waals forces, likely raising the boiling point. |

| Density | ~1.0 g/mL | The density of THIQ is approximately 1.06 g/mL.[6] The ethyl group may slightly decrease the density. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether). | The presence of the basic nitrogen atom allows for some water solubility, likely enhanced under acidic conditions through salt formation. The overall hydrocarbon character suggests good solubility in organic solvents. |

| pKa | ~9.5 - 10.0 | The pKa of the conjugate acid of THIQ is around 9.66.[3] The electron-donating nature of the ethyl group at the C1 position is expected to have a minimal effect on the basicity of the secondary amine at the N2 position. |

Part 2: Chemical Properties and Synthesis

The chemical behavior of this compound is dominated by the nucleophilicity of the secondary amine and the reactivity of the benzylic C1 position.

Chemical Reactivity

-

N-Alkylation/Acylation: The secondary amine is readily alkylated or acylated to produce N-substituted derivatives.

-

Oxidation: The tetrahydroisoquinoline ring can be oxidized to the corresponding dihydroisoquinoline or fully aromatic isoquinoline.

-

Reactions at C1: The C1 position is benzylic and can be a site for further functionalization, particularly after N-activation.

Synthesis via the Pictet-Spengler Reaction

The most direct and widely employed method for the synthesis of 1-substituted tetrahydroisoquinolines is the Pictet-Spengler reaction.[2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[2]

For the synthesis of this compound, phenethylamine is reacted with propanal.

Reaction Mechanism:

-

Iminium Ion Formation: The amine of phenethylamine attacks the carbonyl carbon of propanal. Subsequent dehydration under acidic conditions forms a reactive iminium ion intermediate.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenethyl group attacks the electrophilic iminium ion in an intramolecular cyclization.

-

Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the benzene ring and yielding the final this compound product.

Caption: Pictet-Spengler synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Pictet-Spengler reaction.

Materials:

-

Phenethylamine

-

Propanal

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of phenethylamine (1.0 eq) in dichloromethane (DCM), add propanal (1.1 eq).

-

Acid Catalysis: Slowly add trifluoroacetic acid (TFA) (1.2 eq) to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating may be required.

-

Workup: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the aqueous layer is basic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Part 3: Analytical Characterization (Expected Spectra)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: A complex multiplet pattern between δ 7.0-7.3 ppm corresponding to the four protons on the benzene ring.

-

C1-Proton: A multiplet around δ 4.0-4.2 ppm, coupled to the neighboring CH₂ group of the ethyl substituent and the C3-protons.

-

C3 and C4 Protons: Multiplets in the range of δ 2.7-3.2 ppm.

-

Ethyl Group (CH₂): A quartet of multiplets (dq or similar) around δ 1.7-1.9 ppm, coupled to the C1-proton and the methyl group.

-

Ethyl Group (CH₃): A triplet around δ 0.9-1.1 ppm, coupled to the methylene protons of the ethyl group.

-

N-H Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5-2.5 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Peaks in the range of δ 125-140 ppm.

-

C1: A peak around δ 55-60 ppm.

-

C3 and C4: Peaks in the range of δ 40-50 ppm and δ 25-30 ppm, respectively.

-

Ethyl Group (CH₂): A peak around δ 28-32 ppm.

-

Ethyl Group (CH₃): A peak around δ 10-15 ppm.

-

Infrared (IR) Spectroscopy

-

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.

-

C-H (sp³) Stretch: Peaks just below 3000 cm⁻¹.

-

C-H (sp²) Stretch: Peaks just above 3000 cm⁻¹.

-

C=C (Aromatic) Stretch: Peaks in the region of 1450-1600 cm⁻¹.

-

C-N Stretch: A peak in the fingerprint region, typically around 1200 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 161.

-

Major Fragmentation Pathway: The most likely fragmentation is the loss of the ethyl group (C₂H₅, 29 Da) via cleavage at the benzylic C1 position, resulting in a prominent peak at m/z = 132. This fragment corresponds to the stable 3,4-dihydroisoquinolinium cation.

Conclusion

This compound represents a valuable, albeit not extensively characterized, member of the 1-substituted THIQ family. This guide provides a foundational understanding of its properties, a reliable synthetic route, and a predictive framework for its analytical characterization. The methodologies and data presented herein are intended to empower researchers in their efforts to synthesize and utilize this and structurally related compounds for applications in drug discovery and development.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

An In-Depth Technical Guide to the Structural Elucidation of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the analytical methodologies and spectral interpretation required for the unambiguous structural elucidation of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline. As a key scaffold in medicinal chemistry, a thorough understanding of its structural characteristics is paramount for researchers engaged in the design and synthesis of novel therapeutic agents. This document moves beyond a simple recitation of techniques, offering insights into the causal relationships that govern spectral outcomes and emphasizing a self-validating approach to structural confirmation.

Introduction: The Significance of the 1-Substituted Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in drug discovery, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of an ethyl group at the C1 position, creating this compound, significantly influences its physicochemical properties and biological interactions. Accurate and robust structural elucidation is the bedrock upon which all subsequent pharmacological and toxicological studies are built.

This guide will detail a multi-technique approach, integrating Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy to achieve a holistic and definitive structural assignment.

I. Foundational Analysis: Mass Spectrometry

Mass spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of this compound, as well as insights into its structural framework through fragmentation analysis.

Expected Molecular Ion and Isotopic Pattern

For this compound (C₁₁H₁₅N), the nominal molecular weight is 161 g/mol .[2] High-resolution mass spectrometry (HRMS) would yield a more precise monoisotopic mass.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | [2] |

| Molecular Weight | 161.25 g/mol | [2] |

Fragmentation Pathway Analysis (Electron Ionization - EI)

The fragmentation of tetrahydroisoquinolines under EI conditions is well-documented and primarily driven by the stability of the resulting fragments.[3] The presence of the ethyl group at C1 introduces specific fragmentation pathways.

A primary and highly characteristic fragmentation pathway for 1-substituted THIQs involves the cleavage of the C1-substituent. For this compound, this would involve the loss of an ethyl radical (•CH₂CH₃), leading to a prominent ion at m/z 132. This fragment corresponds to the stable 3,4-dihydroisoquinolinium ion.

Another significant fragmentation pathway is the retro-Diels-Alder (RDA) reaction of the tetrahydroisoquinoline ring. This concerted process typically results in the formation of a styrene-type radical cation and an enamine fragment.

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV).

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with established pathways for tetrahydroisoquinolines.

II. Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, IR spectroscopy will confirm the presence of the secondary amine, aromatic C-H bonds, and aliphatic C-H bonds.

Characteristic Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (secondary amine) | Stretch | 3300-3500 | Medium-Weak |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H (sp³) | Stretch | 2850-2960 | Strong |

| C=C (aromatic) | Stretch | 1450-1600 | Medium-Weak |

| C-N | Stretch | 1020-1250 | Medium |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups of this compound.

III. Definitive Structural Confirmation: Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic H (H5, H6, H7, H8) | ~6.9 - 7.2 | Multiplet | 4H | - |

| H1 | ~3.8 - 4.0 | Triplet | 1H | ~6-7 |

| H3 (axial & equatorial) | ~3.0 - 3.4 | Multiplet | 2H | - |

| H4 (axial & equatorial) | ~2.7 - 2.9 | Multiplet | 2H | - |

| N-H | Variable (broad) | Singlet | 1H | - |

| -CH₂- (ethyl) | ~1.7 - 1.9 | Quartet | 2H | ~7 |

| -CH₃ (ethyl) | ~0.9 - 1.1 | Triplet | 3H | ~7 |

Note: Chemical shifts are predictions and may vary based on solvent and concentration.

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | ~135 - 145 |

| Aromatic CH | ~125 - 130 |

| C1 | ~55 - 60 |

| C3 | ~45 - 50 |

| C4 | ~28 - 33 |

| -CH₂- (ethyl) | ~25 - 30 |

| -CH₃ (ethyl) | ~10 - 15 |

2D NMR Techniques for Unambiguous Assignment

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is essential.

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, confirming the connectivity between adjacent protons (e.g., the ethyl group protons, and the protons of the tetrahydroisoquinoline ring system).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the direct assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for identifying quaternary carbons and piecing together the molecular fragments.

Caption: Integrated NMR approach for structural elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.

-

2D Spectra Acquisition: Perform COSY, HSQC, and HMBC experiments.

-

Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals, determine coupling constants, and assign all proton and carbon signals based on chemical shifts and correlation data from the 2D spectra.

IV. Synthesis and Self-Validation

The most common and robust method for the synthesis of 1-substituted tetrahydroisoquinolines is the Pictet-Spengler reaction .[4] This involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For this compound, the likely precursors would be phenylethylamine and propionaldehyde.

Caption: Pictet-Spengler synthesis of this compound.

An alternative route is the Bischler-Napieralski reaction , which involves the cyclization of an N-acyl-β-phenylethylamine followed by reduction.[4]

The characterization of the synthesized product using the analytical methods described above serves as a self-validating system. The convergence of data from MS, IR, and a full suite of NMR experiments provides an exceptionally high degree of confidence in the structural assignment.

V. Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By carefully analyzing the data from mass spectrometry, infrared spectroscopy, and a comprehensive set of NMR experiments, researchers can achieve an unambiguous and robust structural assignment. This foundational knowledge is critical for advancing the development of novel therapeutic agents based on this important heterocyclic scaffold.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

A Technical Guide to the Stereochemistry and Absolute Configuration of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceutical agents.[1][2] The introduction of a substituent at the C1 position, as in 1-Ethyl-1,2,3,4-tetrahydroisoquinoline (1-Et-THIQ), creates a stereogenic center, rendering the molecule chiral. The distinct three-dimensional arrangement of its enantiomers, (R)- and (S)-1-Et-THIQ, can lead to profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize and unequivocally determine the absolute configuration of these stereoisomers is paramount for researchers in drug discovery and development. This guide provides an in-depth examination of the stereochemical principles, enantioselective synthetic strategies, and definitive analytical methodologies pertinent to 1-Et-THIQ, offering a cohesive framework for scientists navigating the complexities of chiral amine chemistry.

The Stereochemical Imperative: Understanding Chirality in 1-Et-THIQ

The foundational concept in the study of 1-Et-THIQ is chirality. The carbon atom at the C1 position is bonded to four different groups: the nitrogen atom (N2) of the heterocycle, the C8a carbon of the aromatic ring, a hydrogen atom, and an ethyl group. This arrangement makes C1 a stereogenic center, giving rise to two non-superimposable mirror-image forms known as enantiomers.

These enantiomers are designated as (R) and (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. The significance of this stereoisomerism transcends mere structural curiosity; it is a critical determinant of biological function.[3] One enantiomer may exhibit potent therapeutic activity, while its mirror image could be inactive or, in some cases, responsible for adverse effects. Therefore, mastery over the synthesis and analysis of the individual (R) and (S) forms is not an academic exercise but a regulatory and safety necessity in pharmaceutical development.

References

- 1. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction | MDPI [mdpi.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

An In-depth Technical Guide to 1-Ethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Properties, Synthesis, and Analysis

This technical guide provides a comprehensive overview of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate and structural motif in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and physical properties, synthesis, analytical characterization, pharmacological significance, and safe handling procedures.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with diverse and potent biological activities.[1][2][3] The introduction of an ethyl group at the 1-position can significantly influence the molecule's steric and electronic properties, potentially modulating its pharmacological profile. This guide focuses on the hydrochloride salt of this compound, a common form for handling and formulation due to its improved solubility and stability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of this compound and its hydrochloride salt.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | - |

| Molecular Formula | C₁₁H₁₆ClN | [4] |

| Molecular Weight | 197.70 g/mol | [4] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | Not explicitly available for the hydrochloride salt. | [4] |

| Boiling Point | Not available for the hydrochloride salt. | [4] |

| Solubility | Soluble in water. | [5] |

| pKa | Not explicitly available. | - |

Note: Some physical properties are for the free base and may differ for the hydrochloride salt.

Synthesis and Manufacturing

The synthesis of 1-substituted tetrahydroisoquinolines is a well-established area of organic chemistry. The two primary and classical methods for constructing the this compound scaffold are the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler reaction.

Bischler-Napieralski Reaction and Subsequent Reduction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[6][7][8][9] This reaction involves an intramolecular electrophilic aromatic substitution.[7] The resulting dihydroisoquinoline can then be reduced to the desired tetrahydroisoquinoline.

Experimental Protocol:

-

Amide Formation: Phenethylamine is acylated with propionyl chloride or propionic anhydride to form N-(2-phenylethyl)propanamide.

-

Cyclization (Bischler-Napieralski): The amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a suitable solvent like toluene or acetonitrile, and heated to reflux.[6][8] This effects an intramolecular cyclization to yield 1-ethyl-3,4-dihydroisoquinoline.

-

Reduction: The resulting 3,4-dihydroisoquinoline intermediate is then reduced to this compound. A common reducing agent for this transformation is sodium borohydride (NaBH₄) in methanol.

-

Salt Formation: The free base is dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Mechanism Rationale: The Bischler-Napieralski reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring to form the cyclic product.[6][8] The choice of dehydrating agent and reaction conditions can be critical for achieving good yields, especially for electron-deficient aromatic rings.[7][8]

Caption: Bischler-Napieralski synthesis workflow.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is another cornerstone in the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization.[10][11][12][13]

Experimental Protocol:

-

Iminium Ion Formation: Phenethylamine is reacted with propionaldehyde in the presence of an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) to form an intermediate Schiff base, which is then protonated to an iminium ion.

-

Cyclization: The electron-rich aromatic ring attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution reaction to form the this compound ring system.

-

Salt Formation: If the reaction is performed with hydrochloric acid, the product is directly obtained as the hydrochloride salt. Otherwise, the free base is isolated and then converted to the hydrochloride salt as described previously.

Mechanism Rationale: The key to the Pictet-Spengler reaction is the acid-catalyzed formation of the electrophilic iminium ion, which then undergoes a 6-endo-trig cyclization.[12] The reaction is often favored by electron-donating substituents on the aromatic ring.[10]

Caption: Pictet-Spengler reaction workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound hydrochloride. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) will exhibit characteristic signals. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm). The protons of the tetrahydroisoquinoline ring system will show complex multiplets in the aliphatic region. The ethyl group will be identifiable by a triplet for the methyl protons and a quartet for the methylene protons, with coupling between them. The N-H proton may be broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon framework. The aromatic carbons will resonate in the δ 120-140 ppm region. The aliphatic carbons of the tetrahydroisoquinoline ring and the ethyl group will appear in the upfield region.

Note: Specific chemical shifts can vary depending on the solvent and concentration.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Electron Ionization (EI-MS): Under EI conditions, the parent 1,2,3,4-tetrahydroisoquinoline typically shows a prominent molecular ion peak.[15][16] For this compound, the molecular ion (M⁺) would be expected at m/z 161.

Electrospray Ionization (ESI-MS): ESI-MS is a softer ionization technique and is well-suited for the analysis of the hydrochloride salt. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 162.

LC-MS/MS: For quantitative analysis in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[17] It offers high sensitivity and selectivity.[17] A multiple reaction monitoring (MRM) method can be developed by selecting a specific precursor ion (e.g., m/z 162) and monitoring a characteristic product ion after collision-induced dissociation.[17]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound hydrochloride and for quantitative analysis.

Methodology: A reverse-phase HPLC method is typically employed.[18]

-

Column: A C18 or a specialized column for amines (e.g., Newcrom R1) can be used.[18]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is common.[17][18] For MS compatibility, volatile buffers like formic acid or ammonium acetate are preferred.[18]

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm) is standard.

Pharmacological Profile and Potential Applications

The 1,2,3,4-tetrahydroisoquinoline scaffold is a common feature in a wide range of pharmacologically active compounds.[3] Derivatives have shown a broad spectrum of biological activities.

-

Adrenergic Receptor Activity: Some tetrahydroisoquinoline derivatives have been investigated as β-adrenoreceptor agonists or antagonists.[19][20]

-

Neurological Activity: The tetrahydroisoquinoline skeleton is present in molecules with activity in the central nervous system. For instance, some derivatives have been explored for their anticonvulsant properties.[21]

-

Other Activities: Various other biological activities have been reported for this class of compounds, including antibacterial and antitumor effects.[1][3]

The specific pharmacological profile of this compound is not extensively detailed in the public domain, but its structural similarity to known bioactive molecules suggests its potential as a building block for the synthesis of novel therapeutic agents. It is a valuable starting material for generating libraries of compounds for screening in various disease models.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound hydrochloride. The following information is based on safety data for related compounds.

-

Hazard Identification: The hydrochloride salt is likely to be classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[22]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[22][23]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[23] Avoid contact with skin and eyes.[22]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[23][24]

-

First Aid:

Always consult the specific Safety Data Sheet (SDS) for the product before use.[22][23][24][25]

Conclusion

This compound hydrochloride is a valuable chemical entity with a solid foundation in synthetic organic chemistry and significant potential in medicinal chemistry. Its synthesis via established methods like the Bischler-Napieralski and Pictet-Spengler reactions is well-understood. Its characterization through modern analytical techniques ensures its quality and purity for research and development applications. While its specific pharmacological profile warrants further investigation, the broader class of tetrahydroisoquinolines continues to be a rich source of new therapeutic agents. This guide provides the essential technical information for scientists and researchers to effectively work with and explore the potential of this important molecule.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. organicreactions.org [organicreactions.org]

- 12. name-reaction.com [name-reaction.com]

- 13. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 16. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. jsbms.jp [jsbms.jp]

- 18. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]

- 22. angenechemical.com [angenechemical.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

Predictive Pharmacological Profile of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

An In-depth Technical Guide

Version: 1.0

Disclaimer: Direct experimental data on the pharmacological profile of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline (1-Ethyl-THIQ) is not extensively available in peer-reviewed literature. This guide provides a predictive profile constructed from established structure-activity relationships (SAR) within the 1-substituted tetrahydroisoquinoline class, drawing heavily on data from its close structural analogs, including the parent compound 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). All properties and activities described herein are projections intended to guide future research and should be validated empirically.

Abstract

This compound is a small molecule belonging to the tetrahydroisoquinoline (THIQ) class of compounds, a scaffold present in numerous natural alkaloids and synthetic molecules of pharmacological interest.[1] While this specific ethyl derivative has not been extensively studied, its structural similarity to endogenously occurring and pharmacologically active analogs like 1-methyl-THIQ allows for the construction of a robust predictive profile. This guide projects that 1-Ethyl-THIQ will primarily function as a modulator of the central dopaminergic system. Key predicted activities include competitive inhibition of monoamine oxidase (MAO), particularly MAO-A, leading to altered dopamine catabolism and potentially neuroprotective effects.[2][3] The compound is expected to readily cross the blood-brain barrier and exhibit a metabolic profile characterized by limited biotransformation, with primary routes being 4-hydroxylation and excretion of the parent compound.[4] This document outlines the theoretical basis for these predictions, proposes detailed synthetic and experimental protocols for validation, and frames the potential of 1-Ethyl-THIQ as a tool for neuropharmacological research.

Introduction: The Significance of the 1-Substituted Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of a wide array of biologically active compounds.[5] These "mammalian alkaloids" can be formed endogenously through the Pictet-Spengler condensation of biogenic amines, such as dopamine, with aldehydes. This endogenous origin has implicated them in the pathophysiology of neurodegenerative conditions like Parkinson's disease, where they may act as either neurotoxins or neuroprotective agents depending on their substitution pattern.[6][7]

The substituent at the C-1 position is a critical determinant of pharmacological activity. Simple 1-alkyl derivatives, such as the well-characterized 1-methyl-THIQ (1MeTIQ), have demonstrated significant neuroprotective properties, attributed largely to their ability to inhibit monoamine oxidase (MAO) and reduce oxidative stress.[3][8] In contrast, the unsubstituted parent compound, TIQ, has been investigated as a potential endogenous parkinsonism-inducing agent.[9]

This compound fits within this paradigm as a simple 1-alkyl derivative. Its profile is predicted to align more closely with the neuroprotective 1MeTIQ than the potentially toxic parent TIQ. Understanding its fundamental pharmacology is a logical step in exploring the structure-activity landscape of this important class of neuromodulators.

Synthesis and Physicochemical Characterization

A reliable and scalable synthesis is the first step in pharmacological characterization. The most direct and historically significant method for synthesizing 1-substituted THIQs is the Pictet-Spengler reaction.[3]

Proposed Synthetic Pathway: Pictet-Spengler Reaction

This acid-catalyzed reaction involves the condensation of a β-phenylethylamine with an aldehyde, followed by an intramolecular electrophilic substitution to form the heterocyclic ring. For 1-Ethyl-THIQ, the logical precursors are phenethylamine and propionaldehyde.

Caption: Proposed synthesis of 1-Ethyl-THIQ via Pictet-Spengler condensation.

Experimental Protocol: Synthesis of 1-Ethyl-THIQ

-

Reaction Setup: To a round-bottom flask, add phenethylamine (1.0 eq) dissolved in a suitable solvent (e.g., toluene).

-

Aldehyde Addition: Add propionaldehyde (1.1 eq) to the solution.

-

Catalysis: Add a strong acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), dropwise. The causality here is that the acid protonates the intermediate Schiff base, forming a more reactive iminium ion electrophile necessary for the ring-closing cyclization.[3]

-

Reaction: Heat the mixture under reflux for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

-

Workup: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Predicted Physicochemical Properties

Quantitative predictions are crucial for designing subsequent ADME and in vivo studies.

| Property | Predicted Value | Significance for Pharmacological Profile |

| Molecular Formula | C₁₁H₁₅N | Defines the basic composition. |

| Molecular Weight | 161.24 g/mol | Influences diffusion and transport across membranes. |

| Predicted LogP | ~2.5 | Suggests good lipid solubility, favoring BBB penetration. |

| pKa (basic) | ~9.5 | The compound will be protonated at physiological pH. |

Predicted Pharmacodynamic Profile

The primary pharmacological effects of 1-Ethyl-THIQ are predicted to revolve around its interaction with the central dopaminergic system.

Modulation of Dopamine Metabolism

The defining characteristic of small 1-alkyl-THIQs is their interaction with the primary enzymes of dopamine catabolism: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).

-

MAO Inhibition: 1MeTIQ is a well-characterized inhibitor of MAO.[3] This inhibition is crucial as it reduces the conversion of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), a potentially toxic aldehyde. By preventing this step, 1MeTIQ reduces the production of reactive oxygen species associated with MAO activity. It is highly probable that 1-Ethyl-THIQ, with a similarly small and non-bulky alkyl group, will also act as a competitive inhibitor of MAO, likely with a preference for the MAO-A isoform.

-

Shifting Catabolic Pathways: By inhibiting the MAO-dependent pathway, 1MeTIQ shifts dopamine catabolism towards the COMT-dependent pathway, which converts dopamine to 3-methoxytyramine (3-MT).[2] This shift is considered neuroprotective as it avoids the generation of harmful metabolites. 1-Ethyl-THIQ is predicted to induce the same shift.

Caption: Predicted intervention of 1-Ethyl-THIQ in dopamine catabolism.

Dopamine Receptor Interactions

The THIQ scaffold is a known pharmacophore for dopamine receptors.

-

D2/D3 Receptor Affinity: Various N-substituted THIQ derivatives have been synthesized as potent and selective ligands for the dopamine D3 receptor.[10][11] The parent compound, TIQ, has been shown to displace dopamine receptor agonists from their binding sites.[12] It is plausible that 1-Ethyl-THIQ will exhibit some affinity for D2-family receptors, although likely in the micromolar range. Its specific profile (agonist, antagonist, or partial agonist) would require experimental determination.

Predicted Pharmacokinetic (ADME) Profile

The disposition of a compound in the body is critical to its pharmacological effect. Predictions for 1-Ethyl-THIQ are based on a key study of TIQ and 1MeTIQ in rats.[4]

| ADME Parameter | Prediction for 1-Ethyl-THIQ | Rationale / Supporting Evidence |

| Absorption | High oral bioavailability. | Small, lipophilic molecules like THIQs are generally well-absorbed. |

| Distribution | Rapid and extensive distribution into tissues, including the CNS. | Studies show that TIQ and 1MeTIQ easily pass the blood-brain barrier, achieving brain concentrations 4.5-fold higher than in blood.[4] |

| Metabolism | Low degree of metabolism. | The primary metabolic pathway is predicted to be Phase I hydroxylation at the C-4 position. Over 70% of 1MeTIQ is excreted unchanged.[4] |

| Excretion | Primarily renal excretion of the unchanged parent drug and minor metabolites. | The majority of administered TIQ and 1MeTIQ is recovered in urine within 24 hours.[4] |

Predicted Metabolic Fate

Caption: Predicted primary metabolic fate of 1-Ethyl-THIQ in vivo.

Predicted Toxicological Profile

The toxicology of THIQs is complex. While high concentrations of bulky 1-substituted THIQs can induce apoptosis in cell culture[13], the smaller, endogenously-related 1MeTIQ is widely regarded as non-toxic and neuroprotective.[7]

Given its structural similarity to 1MeTIQ, 1-Ethyl-THIQ is predicted to have a favorable safety profile. The primary mechanism of its predicted neuroprotective effect—MAO inhibition—reduces oxidative stress, a key factor in neuronal cell death. However, this prediction requires rigorous validation. Initial toxicity screening should include in vitro cytotoxicity assays on relevant neuronal cell lines (e.g., SH-SY5Y) and acute in vivo toxicity studies in rodents.

Proposed Experimental Validation Workflows

This section provides a logical framework and protocols for empirically testing the predictions made in this guide. The causality behind this multi-step approach is to move from broad, high-throughput screening to specific, mechanistic in vivo studies.

Caption: A staged workflow for the comprehensive validation of 1-Ethyl-THIQ's profile.

Protocol: MAO-A and MAO-B Inhibition Assay

This protocol is self-validating by including a known inhibitor as a positive control.

-

Source: Prepare rat brain mitochondrial fractions as a source of MAO-A and MAO-B.

-

Substrates: Use ¹⁴C-labeled 5-hydroxytryptamine (for MAO-A) and β-phenylethylamine (for MAO-B) as substrates.

-

Incubation: Pre-incubate the mitochondrial preparation with varying concentrations of 1-Ethyl-THIQ (e.g., 10⁻⁹ to 10⁻⁴ M) for 15 minutes at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., clorgyline for MAO-A, deprenyl for MAO-B).

-

Reaction: Initiate the reaction by adding the radiolabeled substrate and incubate for 20 minutes.

-

Termination: Stop the reaction by adding HCl.

-

Extraction: Extract the deaminated metabolites into an organic solvent (e.g., ethyl acetate/toluene).

-

Quantification: Measure the radioactivity of the organic phase using liquid scintillation counting.

-

Analysis: Calculate the percent inhibition for each concentration of 1-Ethyl-THIQ and determine the IC₅₀ value by non-linear regression.

Protocol: In Vivo Microdialysis for Striatal Dopamine

This protocol validates the predicted effect on central dopamine levels.

-

Animal Model: Use adult male Wistar rats.

-

Surgery: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting the striatum. Allow for a 48-hour recovery period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

-

Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular dopamine.

-

Administration: Administer 1-Ethyl-THIQ intraperitoneally (i.p.) at various doses (e.g., 10, 20, 40 mg/kg). Include a vehicle control group.

-

Post-Dose Collection: Continue collecting dialysate samples for at least 3 hours post-administration.

-

Analysis: Analyze the dopamine content in the dialysates using HPLC with electrochemical detection (HPLC-ED).

-

Data Expression: Express the results as a percentage change from the baseline dopamine concentration for each animal.

Conclusion

This compound is a scientifically intriguing compound that sits at the intersection of endogenous neurochemistry and synthetic pharmacology. Based on robust structure-activity relationship data from its closest analogs, it is predicted to be a centrally active modulator of the dopaminergic system, primarily through the inhibition of monoamine oxidase. This action is hypothesized to confer a neuroprotective profile. Furthermore, its predicted pharmacokinetic properties, including excellent blood-brain barrier penetration and limited metabolism, make it an attractive candidate for development as a neuropharmacological research tool or therapeutic lead. The experimental workflows detailed in this guide provide a clear path forward for the empirical validation required to confirm this promising, yet predictive, profile.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different action on dopamine catabolic pathways of two endogenous 1,2,3,4-tetrahydroisoquinolines with similar antidopaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism and brain accumulation of tetrahydroisoquinoline (TIQ) a possible parkinsonism inducing substance, in an animal model of a poor debrisoquine metabolizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric Synthesis of (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline: A Guide to Modern Catalytic Methodologies

An Application Note for Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2][3] The stereochemistry at the C1 position is frequently a critical determinant of pharmacological efficacy, making the development of robust asymmetric syntheses for specific enantiomers a paramount objective in drug discovery.[4] This application note provides a detailed guide for the synthesis of (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline, a representative chiral building block. We present and contrast two powerful, state-of-the-art synthetic strategies: Catalytic Asymmetric Hydrogenation and an Enzymatic Pictet-Spengler Reaction. Each section includes an in-depth explanation of the underlying principles, step-by-step experimental protocols, and the rationale behind methodological choices, designed to equip researchers in pharmaceutical development with the knowledge to implement these techniques effectively.

Introduction: The Significance of Chiral Tetrahydroisoquinolines

Tetrahydroisoquinoline-containing compounds are integral to modern medicine, with clinical applications ranging from antihypertensives to antimicrobial and antitumor agents.[1][3] The biological activity of these molecules is often dictated by the three-dimensional arrangement of their atoms, particularly the stereocenter at the C1 position. Enantiomers of the same compound can exhibit vastly different potency, selectivity, and metabolic profiles. Consequently, access to enantiomerically pure THIQs is essential for developing safer and more effective drugs.[4][5]

This guide focuses on (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline, a fundamental chiral scaffold. The methodologies detailed herein are chosen for their high efficiency, stereoselectivity, and scalability, representing cornerstone techniques in modern asymmetric synthesis.

Strategy 1: Catalytic Asymmetric Hydrogenation of a Dihydroisoquinoline Precursor

This widely employed two-step approach is one of the most reliable and versatile methods for synthesizing 1-substituted THIQs. The strategy involves the initial construction of a 1-ethyl-3,4-dihydroisoquinoline (DHIQ) intermediate, followed by an enantioselective hydrogenation of the endocyclic C=N bond using a chiral transition-metal catalyst.[6][7]

Mechanistic Principle

The key to this method's success lies in the second step. A chiral phosphine ligand coordinates to a transition metal center (commonly iridium or ruthenium), creating a chiral catalytic environment.[6][7] The DHIQ substrate coordinates to this complex, and molecular hydrogen is delivered preferentially to one face of the imine double bond, resulting in the formation of one enantiomer in excess. The choice of ligand is critical for achieving high enantioselectivity.

Experimental Protocols

Part A: Synthesis of 1-Ethyl-3,4-dihydroisoquinoline (Intermediate)

This synthesis is achieved via the Bischler-Napieralski reaction, a robust method for forming the DHIQ core.[8]

-

Acylation: To a solution of 2-phenylethylamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until completion (monitored by TLC). Perform an aqueous workup to isolate the resulting N-(2-phenylethyl)propanamide.

-

Cyclization/Dehydration: Dissolve the amide from the previous step in a high-boiling solvent such as toluene. Add a dehydrating agent, typically phosphorus oxychloride (POCl₃, ~1.5 eq) or phosphorus pentoxide (P₂O₅), and reflux the mixture for 2-4 hours.

-

Workup and Isolation: After cooling, the reaction mixture is carefully quenched by pouring it onto ice and then basified with a strong base (e.g., NaOH or NH₄OH) to pH > 10. The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 1-ethyl-3,4-dihydroisoquinoline can be purified by vacuum distillation or column chromatography.

Part B: Asymmetric Hydrogenation to (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline

This protocol is adapted from methodologies using iridium-based catalysts, which are highly effective for the asymmetric hydrogenation of cyclic imines.[7]

-

Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a pressure-rated reaction vessel with the iridium precursor [Ir(COD)Cl]₂ (0.005 eq) and a suitable chiral phosphine ligand, such as a JosiPhos or Synphos derivative (e.g., (R)-3,5-diMe-Synphos, 0.011 eq).[6][7] Add a degassed solvent, such as dichloromethane (DCM) or methanol, and stir for 15-30 minutes to allow for catalyst pre-formation.

-

Hydrogenation Reaction: Add the 1-ethyl-3,4-dihydroisoquinoline substrate (1.0 eq) dissolved in the same degassed solvent to the vessel.

-

Pressurization: Seal the reaction vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar H₂).

-

Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) for 12-24 hours, or until substrate consumption is complete (monitored by GC or LC-MS).

-

Isolation: Carefully vent the hydrogen pressure. Concentrate the reaction mixture in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline.

Workflow and Data

Caption: Workflow for Asymmetric Hydrogenation Strategy.

Table 1: Representative Performance Data for Asymmetric Hydrogenation

| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / (R)-3,5-diMe-Synphos | 1-Aryl-3,4-DHIQ | >95% | up to 99% | [7] |

| Iridium / JosiPhos Ligand | 1-Alkyl-3,4-DHIQ | High | High | [6] |

(Note: Data is for analogous 1-substituted DHIQs to demonstrate catalyst efficacy. Specific results for the 1-ethyl substrate may vary.)

Strategy 2: Enzymatic Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a highly atom-economical method for constructing the THIQ core.[9][10] By employing an enzyme catalyst, this reaction can be rendered highly stereoselective, often proceeding under mild, aqueous conditions. Norcoclaurine Synthase (NCS) is an enzyme that naturally catalyzes a Pictet-Spengler reaction and has been shown to accept a range of unnatural substrates, making it a powerful tool for biocatalysis.[11][12][13]

Mechanistic Principle

NCS catalyzes the condensation of a β-arylethylamine with an aldehyde. The enzyme's chiral active site binds both substrates in a specific orientation, facilitating the formation of an iminium ion intermediate. A nearby basic residue in the active site then assists in the stereoselective intramolecular cyclization onto the aromatic ring, directly yielding the (S)-configured THIQ product with high enantiopurity.[10]

Experimental Protocol

Part A: Enzyme Preparation (Conceptual Overview)

The NCS enzyme (e.g., from Coptis japonica or Thalictrum flavum) is typically produced recombinantly.[11][12] This involves cloning the gene into an expression vector, transforming it into a host organism like E. coli, inducing protein expression, and purifying the enzyme using standard chromatographic techniques (e.g., affinity chromatography). For laboratory-scale synthesis, commercially available enzyme preparations may also be an option.

Part B: One-Pot Enzymatic Synthesis

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

-

Substrate Addition: Add the β-phenylethylamine substrate (1.0 eq). Dissolve completely.

-

Enzyme Addition: Add the purified NCS enzyme solution or a whole-cell lysate containing the overexpressed enzyme to the reaction mixture.

-

Initiation: Add the aldehyde co-substrate, propanal (1.2-1.5 eq), to initiate the reaction. Due to the potential volatility and reactivity of the aldehyde, it may be added portion-wise over several hours.

-

Incubation: Gently agitate the reaction mixture at a controlled temperature (e.g., 30-37 °C) for 12-48 hours. Monitor the reaction progress by HPLC or GC-MS.

-

Workup and Isolation: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent like ethyl acetate and adjusting the pH to >10 with a base. This deprotonates the product's nitrogen, facilitating its extraction into the organic layer. Separate the layers, and wash the organic phase with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via silica gel column chromatography.

Workflow and Data

Caption: Workflow for Enzymatic Pictet-Spengler Strategy.

Table 2: Representative Performance Data for NCS-Catalyzed Reactions

| Amine Substrate | Aldehyde Substrate | Molar Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Dopamine | Butanal (Propyl) | 99.6 | 98.0 | [11][13] |

| Dopamine | Phenylacetaldehyde | 86.0 | 95.3 | [11][13] |

(Note: Data demonstrates the enzyme's ability to accept various aldehydes with high yield and enantioselectivity. This suggests propanal would also be a viable substrate to produce the 1-ethyl THIQ.)

Analysis of Enantiomeric Purity

For both synthetic routes, it is imperative to determine the enantiomeric excess (ee) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase or a compatible solvent.

-

Instrumentation: Use an HPLC system equipped with a chiral stationary phase column (e.g., Daicel Chiralcel® series).

-

Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (e.g., 80:20:0.1 v/v/v) to improve peak shape.[12]

-

Analysis: Inject the sample and monitor the elution profile using a UV detector (e.g., at 230 nm).[12] The two enantiomers will have different retention times.

-

Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] * 100.

Conclusion and Recommendations

Both Catalytic Asymmetric Hydrogenation and Enzymatic Pictet-Spengler reactions represent powerful and effective strategies for the synthesis of (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline.

-

Asymmetric Hydrogenation is a highly versatile and scalable method. Its main advantages are the broad substrate scope and the well-established nature of the technology, making it a robust choice for industrial applications. The primary considerations are the cost of the precious metal catalyst and chiral ligand and the need for high-pressure hydrogenation equipment.

-

The Enzymatic Pictet-Spengler reaction offers exceptional stereoselectivity in a one-pot process under mild, environmentally benign aqueous conditions. It is an elegant and atom-economical approach. The main challenges can be the initial availability and cost of the enzyme and potential limitations in substrate scope, although NCS has shown promising versatility.

The optimal choice of method will depend on the specific project requirements, including scale, cost considerations, available equipment, and the desired environmental impact. For rapid discovery and green chemistry initiatives, the enzymatic approach is highly attractive. For large-scale, robust production campaigns where catalyst cost can be amortized, asymmetric hydrogenation remains a gold standard.

References

- 1. nbinno.com [nbinno.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. Enantioselective synthesis of 1-aryl-tetrahydroisoquinolines through iridium catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. academic.oup.com [academic.oup.com]

Enantioselective Synthesis of (R)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline: A Guide to Asymmetric Catalysis and Analytical Validation

An Application Note and Protocol for Researchers

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The precise stereochemical control at the C1 position is often critical for pharmacological activity, making enantioselective synthesis a key challenge for drug development professionals. This document provides a detailed guide to the synthesis of (R)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline, a representative C1-substituted chiral THIQ. We present a robust and highly efficient pathway centered on the Asymmetric Transfer Hydrogenation (ATH) of a 3,4-dihydroisoquinoline precursor. A comprehensive, step-by-step protocol for both the precursor synthesis via the Bischler-Napieralski reaction and the final enantioselective reduction is provided. Furthermore, this guide details the essential analytical protocol for validating the stereochemical outcome using Chiral High-Performance Liquid Chromatography (HPLC).

Introduction: The Strategic Importance of Chiral THIQs

Tetrahydroisoquinoline derivatives are integral to a vast array of natural alkaloids and synthetic pharmaceuticals, exhibiting activities from antitumor to antihypertensive agents.[1][2] The stereocenter at the C1 position often dictates the molecule's interaction with chiral biological targets like enzymes and receptors. Consequently, the ability to selectively synthesize a single enantiomer, such as (R)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline, is paramount.

While classical approaches like the Pictet-Spengler[3][4][5] and Bischler-Napieralski[6][7][8] reactions are effective for constructing the core THIQ ring system, they typically yield racemic products. Achieving enantioselectivity requires a more sophisticated strategy. Among the most powerful methods are:

-

Asymmetric Catalysis: Utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Asymmetric transfer hydrogenation (ATH) of imines is a particularly effective and operationally simple method.[9][10][11][12]

-

Enzymatic Resolution: Employing enzymes to selectively transform one enantiomer in a racemic mixture, allowing for the separation of the desired product.[13][14][15]

-

Chiral Auxiliaries: Covalently attaching a chiral molecule to the substrate to direct a stereoselective reaction.[16]

This guide focuses on the asymmetric transfer hydrogenation route due to its high efficiency, excellent enantioselectivity, and broad applicability.

Foundational Pathways: A Comparative Overview

The construction of the THIQ heterocycle is primarily achieved through two name reactions: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. Understanding their fundamental differences is key to strategic synthetic planning. The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, which produces a 3,4-dihydroisoquinoline (an imine).[6][8][17] This intermediate must then be reduced to yield the final tetrahydroisoquinoline.[17] In contrast, the Pictet-Spengler reaction directly condenses a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form the saturated tetrahydroisoquinoline ring in a single step.[3][4][5][18]

Figure 1: Comparison of Bischler-Napieralski and Pictet-Spengler pathways.

For our target, the Bischler-Napieralski route is advantageous because it naturally generates the 1-ethyl-3,4-dihydroisoquinoline imine, which is the direct precursor for the key asymmetric transfer hydrogenation step.

Protocol 1: Asymmetric Synthesis via Transfer Hydrogenation

This strategy is a two-stage process that offers excellent control over the final product's stereochemistry. First, the achiral imine precursor is synthesized, and then it is reduced enantioselectively using a well-defined chiral catalyst system.

Figure 2: Experimental workflow for the ATH synthesis of (R)-1-Ethyl-THIQ.

Part A: Synthesis of 1-Ethyl-3,4-dihydroisoquinoline (Precursor)

Principle: This synthesis begins with the acylation of β-phenylethylamine with propionyl chloride to form the corresponding amide. This amide then undergoes intramolecular cyclization and dehydration under strong acidic conditions (the Bischler-Napieralski reaction) to yield the target imine.[6][7]

Materials:

-

β-Phenylethylamine

-

Propionyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Phosphorus pentoxide (P₂O₅)

-

Phosphoryl chloride (POCl₃)

-

Toluene, anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator, standard glassware, magnetic stirrer

Step-by-Step Protocol:

-

Amide Formation: a. Dissolve β-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath. b. Add propionyl chloride (1.1 eq) dropwise to the stirred solution. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed. d. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-(2-phenylethyl)propanamide. This is often pure enough for the next step.

-